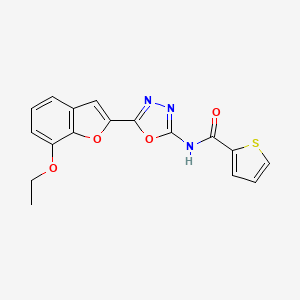
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, also known as EBOB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EBOB is a heterocyclic compound that belongs to the class of benzofuran derivatives. It has a molecular formula of C19H15N3O3S and a molecular weight of 377.41 g/mol.
Scientific Research Applications
Synthesis and Characterization
Research on compounds with benzofuran, oxadiazole, and thiophene moieties focuses on their synthesis and characterization, which is a critical step before any application can be considered. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents represents a significant area of study. These compounds are synthesized through various chemical reactions and characterized using techniques such as IR, NMR, and MS, indicating a broad interest in exploring their chemical properties and potential therapeutic uses (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activity
Another area of interest is the investigation of these compounds' biological activities, particularly their antimicrobial and anticancer properties. For instance, the synthesis and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity reflect the ongoing research into developing new antimicrobial agents. These studies often involve the design, synthesis, characterization, and evaluation of the biological activities of these compounds, providing insights into their potential as therapeutic agents (Sanjeeva et al., 2021).
Furthermore, compounds containing oxadiazole and thiophene units have been evaluated for their anticancer activities. This research involves synthesizing such compounds and testing them against various cancer cell lines to assess their efficacy in inhibiting cancer cell growth. The results from these studies could lead to the development of new anticancer drugs (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
The benzofuran core structure is known to interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of these targets, potentially inhibiting or enhancing their activity.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.
Result of Action
Given the known biological activities of benzofuran compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level. These could include the inhibition of tumor growth, the killing or inhibition of bacteria, the reduction of oxidative stress, and the inhibition of viral replication.
properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-2-22-11-6-3-5-10-9-12(23-14(10)11)16-19-20-17(24-16)18-15(21)13-7-4-8-25-13/h3-9H,2H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCUFRIDLSMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747652.png)
![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)
![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)
![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)
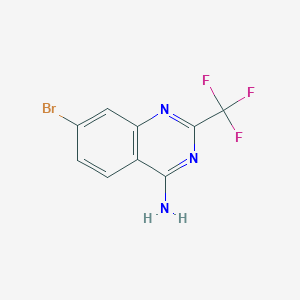
![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)
![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)
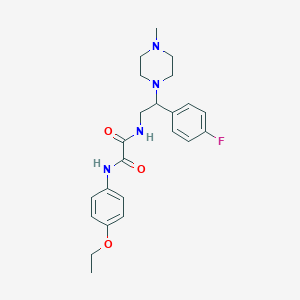
![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)
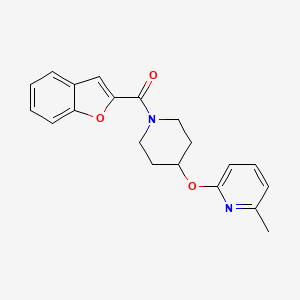
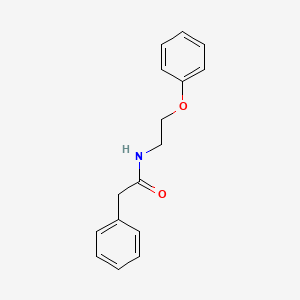
![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)